molecular formula C₁₂H₁₇N₅O₄ B1146899 N6-(2-Hydroxyethyl)-2'-deoxyadenosine CAS No. 137058-94-7

N6-(2-Hydroxyethyl)-2'-deoxyadenosine

Cat. No.: B1146899
CAS No.: 137058-94-7
M. Wt: 295.29
InChI Key:
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Description

N6-(2-Hydroxyethyl)-2’-deoxyadenosine: is a modified nucleoside that has garnered attention due to its unique structure and potential biological activities. This compound is a derivative of 2’-deoxyadenosine, where the amino group at the sixth position of the adenine ring is substituted with a 2-hydroxyethyl group. This modification imparts distinct chemical and biological properties to the molecule.

Mechanism of Action

Target of Action

N6-(2-Hydroxyethyl)-2’-deoxyadenosine (HEA) is a physiologically active compound found in Cordyceps cicadae . It has been identified as a Ca2+ antagonist , suggesting that its primary targets are likely to be calcium channels or other proteins involved in calcium signaling within the cell.

Mode of Action

HEA’s mode of action is thought to involve its interaction with these calcium channels, potentially blocking or modulating their activity . This can result in changes to intracellular calcium levels, which can have wide-ranging effects on cellular processes, given the central role of calcium as a second messenger in cell signaling.

Biochemical Pathways

HEA is involved in the regulation of oxidative stress and inflammatory responses . It has been shown to attenuate hydrogen peroxide-induced oxidative damage in PC12 cells , suggesting that it may act on biochemical pathways related to oxidative stress. Furthermore, it has been shown to suppress the toll-like receptor (TLR)4-mediated nuclear factor-κB (NF-κB) signaling pathway , which is a key pathway involved in the inflammatory response.

Result of Action

The action of HEA results in a number of cellular effects. It has been shown to protect against hydrogen peroxide-induced oxidative damage in PC12 cells . This includes increasing cell viability, reducing lactate dehydrogenase (LDH) release, mitochondrial membrane potential (MMP) collapse, Ca2+ overload, and reactive oxygen species (ROS) generation . Furthermore, HEA also increased the activities of antioxidant enzymes and inhibited lipid peroxidation as well as reduced interleukins 6 and 1β (IL-6 and IL-1β), tumor necrosis factor alpha (TNF-α) and NF-kB .

Action Environment

Environmental factors such as heat and light stress can influence the action of HEA. For instance, heat stress of 25 °C for 5-20 days during the late growth stage of Cordyceps cicadae significantly promoted the production of HEA . Similarly, light stress at 6000 lx for 5-20 days during the late growth stage significantly promoted the production of HEA . These environmental factors could potentially influence the efficacy and stability of HEA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-(2-Hydroxyethyl)-2’-deoxyadenosine typically involves the modification of 2’-deoxyadenosine. One common method includes the reaction of 2’-deoxyadenosine with 2-bromoethanol in the presence of a base, such as sodium hydride, to introduce the 2-hydroxyethyl group at the N6 position. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of N6-(2-Hydroxyethyl)-2’-deoxyadenosine may involve biotechnological approaches, such as the use of microbial fermentation. Certain fungi, like Cordyceps cicadae, have been reported to produce related compounds, and similar methods could be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N6-(2-Hydroxyethyl)-2’-deoxyadenosine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the hydroxyl group or the adenine ring.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the hydroxyl position .

Scientific Research Applications

N6-(2-Hydroxyethyl)-2’-deoxyadenosine has several applications in scientific research:

Comparison with Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features but lacking the 2-hydroxyethyl modification.

    Cordycepin: Another nucleoside derivative with a similar structure but different biological activities.

Uniqueness: N6-(2-Hydroxyethyl)-2’-deoxyadenosine is unique due to its specific modification at the N6 position, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent, particularly in anti-inflammatory and anti-cancer applications .

Properties

IUPAC Name

(2R,3S,5R)-5-[6-(2-hydroxyethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c18-2-1-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(20)8(4-19)21-9/h5-9,18-20H,1-4H2,(H,13,14,15)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAMDXBTZWMIAM-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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